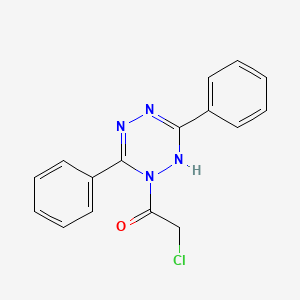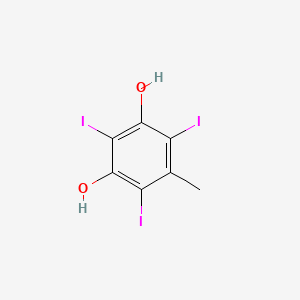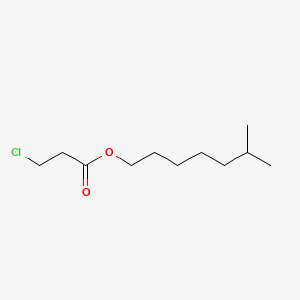![molecular formula C18H17BrN4 B13952487 5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952487.png)
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazole derivatives are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine typically involves a multi-step process. One common method is the cyclization of appropriate hydrazine derivatives with substituted alkynes or alkenes. For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes can be employed . Another approach involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride, followed by in situ oxidation using bromine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or oxygen in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: The bromine atom in the compound can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Bromine, oxygen, and catalysts like silver or copper.
Reduction: Hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Organolithium or Grignard reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted pyrazole derivatives .
Applications De Recherche Scientifique
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antileishmanial and antimalarial activities.
Industry: Could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to exhibit potent antileishmanial activity by binding to the active site of the enzyme Lm-PTR1, leading to inhibition of the enzyme’s function . This interaction disrupts the metabolic pathways of the parasite, ultimately leading to its death.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- Pyrazoloquinolines
Uniqueness
5-Benzyl-2-(4-bromophenyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific structural features, such as the presence of a benzyl group and a bromophenyl group. These structural elements contribute to its distinct pharmacological properties and make it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C18H17BrN4 |
|---|---|
Poids moléculaire |
369.3 g/mol |
Nom IUPAC |
5-benzyl-2-(4-bromophenyl)-4,6-dihydropyrrolo[3,4-c]pyrazol-3-amine |
InChI |
InChI=1S/C18H17BrN4/c19-14-6-8-15(9-7-14)23-18(20)16-11-22(12-17(16)21-23)10-13-4-2-1-3-5-13/h1-9H,10-12,20H2 |
Clé InChI |
LAOCZOJQQOFZMJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(N(N=C2CN1CC3=CC=CC=C3)C4=CC=C(C=C4)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)



![1-Ethoxy-4-{2-[(prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B13952455.png)






